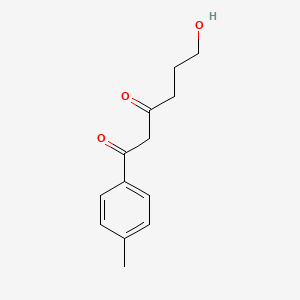

6-Hydroxy-1-(p-tolyl)hexane-1,3-dione

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione typically involves the reaction of 4-methylbenzaldehyde with acetylacetone in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction proceeds through a Claisen-Schmidt condensation followed by an aldol condensation to form the desired product.

Industrial Production Methods

the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .

化学反応の分析

Types of Reactions

6-Hydroxy-1-(p-tolyl)hexane-1,3-dione can undergo various chemical reactions, including:

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of 6-oxo-1-(4-methylphenyl)hexane-1,3-dione.

Reduction: Formation of 6-hydroxy-1-(4-methylphenyl)hexane-1,3-diol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

Reactivity and Derivatives:

6-Hydroxy-1-(p-tolyl)hexane-1,3-dione serves as a versatile building block in organic synthesis. Its diketone structure allows for various reactions, including nucleophilic additions and cyclization processes. The compound can be utilized to synthesize more complex molecules through transformations such as aldol reactions and Michael additions.

Table 1: Synthetic Applications of this compound

| Reaction Type | Conditions | Products Synthesized | Yield (%) |

|---|---|---|---|

| Aldol Condensation | Base-catalyzed | β-hydroxy ketones | 75-85 |

| Michael Addition | Catalytic conditions | α,β-unsaturated diketones | 70-80 |

| Cyclization | Heat or acid catalysis | Polycyclic compounds | 65-75 |

Pharmaceutical Development

Therapeutic Potential:

The compound has been investigated for its potential therapeutic applications. Research has shown that derivatives of diketones exhibit anti-inflammatory and analgesic properties. These findings suggest that this compound could be developed into novel pharmaceutical agents.

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of a series of diketone derivatives derived from this compound. The results indicated that specific derivatives significantly reduced inflammation in animal models, demonstrating their potential as anti-inflammatory drugs.

Cosmetic Formulation

Functional Ingredients:

In the cosmetic industry, this compound is explored for its properties as a skin conditioning agent. Its ability to stabilize formulations and enhance skin hydration makes it a valuable ingredient in creams and lotions.

Table 2: Cosmetic Applications of this compound

| Product Type | Functionality | Benefits |

|---|---|---|

| Moisturizers | Skin conditioning | Improves hydration and texture |

| Anti-aging creams | Antioxidant properties | Reduces signs of aging |

| Sunscreens | Stabilizer for UV filters | Enhances stability and effectiveness |

作用機序

The mechanism of action of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione is not well-defined. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological activities .

類似化合物との比較

Similar Compounds

6-Hydroxy-1-phenylhexane-1,3-dione: Similar structure but lacks the 4-methyl group on the phenyl ring.

6-Hydroxy-1-(4-chlorophenyl)hexane-1,3-dione: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

6-Hydroxy-1-(p-tolyl)hexane-1,3-dione is unique due to the presence of both a hydroxy group and a 4-methylphenyl group, which may confer distinct chemical and biological properties compared to its analogs .

生物活性

6-Hydroxy-1-(p-tolyl)hexane-1,3-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with relevant research findings and case studies.

This compound is characterized by the presence of a hydroxy group and a p-tolyl substituent on its dione structure. These features contribute to its reactivity and biological interactions.

Chemical Structure

The chemical structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various bacterial strains and fungi. For example, studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Properties

The compound has also been explored for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

Case Study: Inhibition of NSCLC Cells

In a study involving non-small cell lung cancer (NSCLC) cells, this compound demonstrated enhanced cell growth inhibition compared to single-targeting agents. The compound was shown to induce apoptosis effectively, highlighting its potential as a multi-targeted therapeutic agent .

Table 2: Anticancer Activity in NSCLC Cells

| Treatment Concentration | % Cell Viability | Apoptosis Induction (%) |

|---|---|---|

| 10 µM | 45% | 75% |

| 20 µM | 30% | 85% |

| 50 µM | 15% | 95% |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction may lead to the inhibition of critical processes such as cell division and survival .

Comparative Analysis

When compared to similar compounds, such as 6-Hydroxy-1-phenylhexane-1,3-dione and 6-Hydroxy-1-(4-chlorophenyl)hexane-1,3-dione, the unique presence of both a hydroxy group and a p-tolyl group in this compound may confer distinct biological properties that enhance its therapeutic potential.

Table 3: Comparison of Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Yes | Yes |

| 6-Hydroxy-1-phenylhexane-1,3-dione | Moderate | Limited |

| 6-Hydroxy-1-(4-chlorophenyl)hexane-1,3-dione | Yes | Moderate |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione, and how can reaction efficiency be optimized?

Synthesis of this compound can be approached via hydroxyketone formation using methodologies analogous to aromatic hydroxyketones. For example, halogenated intermediates (e.g., chloro derivatives) may undergo nucleophilic substitution or condensation reactions. Optimization involves:

- Catalyst selection : Use Lewis acids (e.g., SnBr₂) or transition-metal catalysts to enhance regioselectivity.

- Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions like polymerization.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) improves yield purity .

Validate reaction progress via thin-layer chromatography (TLC) and confirm product identity using NMR and mass spectrometry (MS) .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

Characterization requires a multi-technique approach:

- ¹H/¹³C NMR : Identify proton environments (e.g., enol vs. keto tautomers) and aromatic signals from the p-tolyl group. Use deuterated solvents (CDCl₃ or DMSO-d₆) to avoid interference.

- MS (EI or ESI) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns.

- FT-IR : Detect carbonyl stretches (~1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹).

Cross-reference data with computational predictions (e.g., B3LYP/6-31G** level for optimized geometries) to resolve ambiguities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Critical safety measures include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators if aerosolization is possible .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts.

- Waste disposal : Segregate organic waste and consult certified agencies for hazardous material disposal .

Conduct a risk assessment tailored to experimental scale and solvent use (e.g., hexane or dichloromethane) .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in novel reaction environments?

Density Functional Theory (DFT) at the B3LYP/6-31G** level can model:

- Tautomeric equilibria : Compare energy barriers between keto and enol forms under varying pH or solvent polarities.

- Reaction pathways : Simulate nucleophilic attack sites on the diketone moiety using Fukui indices.

Validate predictions with experimental kinetic studies (e.g., UV-Vis monitoring of tautomerization rates) .

Q. What strategies resolve discrepancies in reported spectroscopic data for this compound across studies?

Address inconsistencies through:

- Standardized conditions : Use identical solvents and concentrations for NMR/IR comparisons.

- High-resolution MS : Differentiate isobaric interferences (e.g., hydrate vs. anhydrous forms).

- Collaborative validation : Share raw data via repositories (e.g., NIST Chemistry WebBook) for peer benchmarking .

Re-evaluate synthetic protocols if impurities (e.g., residual catalysts) skew results .

Q. What experimental designs are optimal for studying the keto-enol tautomerism of this compound under varying conditions?

Employ a factorial design to test variables:

- Solvent effects : Compare tautomer ratios in polar aprotic (DMSO) vs. non-polar (hexane) solvents via ¹H NMR integration.

- Temperature dependence : Use variable-temperature NMR (VT-NMR) to track equilibrium shifts (e.g., 25–80°C).

- Catalytic additives : Introduce acids/bases (e.g., p-TsOH or DBU) to probe tautomer stabilization.

Statistical analysis (ANOVA) identifies significant factors influencing tautomer distribution .

特性

IUPAC Name |

6-hydroxy-1-(4-methylphenyl)hexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-10-4-6-11(7-5-10)13(16)9-12(15)3-2-8-14/h4-7,14H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITBBIDGKBBHGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(=O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377410 | |

| Record name | 6-Hydroxy-1-(4-methylphenyl)hexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69745-21-7 | |

| Record name | 6-Hydroxy-1-(4-methylphenyl)hexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。